2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 1058226-62-2
Cat. No.: VC6556100
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058226-62-2 |
|---|---|
| Molecular Formula | C18H21N3O3 |
| Molecular Weight | 327.384 |
| IUPAC Name | 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H21N3O3/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h4-7,9,12,15H,2-3,8,10-11H2,1H3,(H,19,22) |
| Standard InChI Key | DPTUTIBTHKNLDS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3CCCO3 |
Introduction
Structural Overview
The compound features the following key structural components:
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A pyrimidine ring substituted at the 4-position with a 4-methylphenyl group and at the 6-position with an oxo group.
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An acetamide moiety attached to the 1-position of the pyrimidine ring.
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A tetrahydrofuran (oxolane) ring linked via a methylene group to the acetamide nitrogen.
Molecular Formula
The molecular formula of this compound is C16H21N3O3, indicating it contains:
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16 carbon atoms
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21 hydrogen atoms
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3 nitrogen atoms
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3 oxygen atoms
Key Features
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Pyrimidine Core: This heterocyclic scaffold is widely recognized for its presence in biologically active molecules, including nucleotides and pharmaceutical agents.
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Substituents: The 4-methylphenyl group enhances hydrophobic interactions, while the oxolane ring contributes to solubility and potential bioavailability.
Synthesis
While specific synthetic routes for this exact compound are not readily available in the provided sources, pyrimidine derivatives are typically synthesized through:
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Cyclocondensation Reactions: Combining urea or guanidine with β-dicarbonyl compounds under acidic or basic conditions.
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Functionalization: Substituents like the oxolane and methylphenyl groups are introduced via substitution reactions or coupling strategies.
Hypothetical Synthesis Steps
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Synthesize the pyrimidine core by reacting ethyl acetoacetate, urea, and p-tolualdehyde under reflux conditions.
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Functionalize the acetamide group with oxolane using alkylation reactions.
Potential Biological Activities
Pyrimidine derivatives are known for their versatility in medicinal chemistry. Based on structural analogs:
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Anticancer Activity: Pyrimidines often inhibit enzymes like thymidylate synthase or kinases involved in cell proliferation.
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Antiviral Properties: Substituted pyrimidines are integral to antiviral drugs such as zidovudine.
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Anti-inflammatory Effects: The amide linkage and aromatic substitutions may contribute to COX enzyme inhibition.
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Antimicrobial Activity: The oxolane group could enhance membrane permeability, improving antimicrobial efficacy.
Research Applications
This compound could be explored for:
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Drug Design: As a lead molecule for developing inhibitors targeting enzymes or receptors.
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Material Science: Its heterocyclic structure might find use in organic electronics or catalysis.
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Biological Studies: Investigating its pharmacokinetics and pharmacodynamics.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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-NMR: Signals from aromatic protons (~7 ppm), aliphatic protons (~1–4 ppm).
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-NMR: Carbonyl carbons (~160–180 ppm), aromatic carbons (~120–140 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 303 (M+).
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Infrared Spectroscopy (IR):
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Strong C=O stretch (~1700 cm).
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N-H stretch (~3300 cm).
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